![molecular formula C9H10N2O B071740 (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol CAS No. 178488-39-6](/img/structure/B71740.png)

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

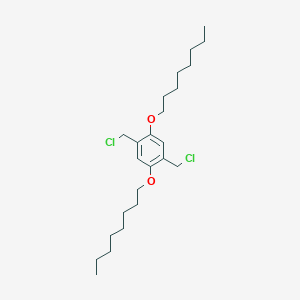

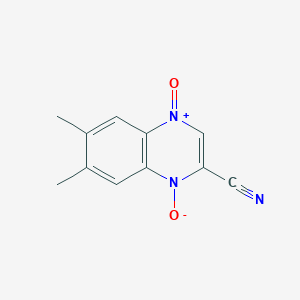

"(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol" is a heterocyclic compound that combines elements of imidazo[1,2-a]pyridine and methanol groups. This compound is noteworthy due to its unique structural features and the potential it holds for various applications in chemistry and materials science, although specifics on applications are excluded as per the request.

Synthesis Analysis

Research on the synthesis of related imidazo[1,2-a]pyridine compounds has shown innovative approaches. For instance, a novel class of bis-3-aminoimidazo[1,2-a]pyridines, pyrimidines, and pyrazines was synthesized using a pseudo five-component condensation involving 2-aminopyridine derivatives and isocyanides, mediated by p-toluenesulfonic acid in methanol (Shaabani et al., 2009). Another study reported the synthesis of 3-aminoimidazo[1,2-a]pyridines using a one-step solution phase synthesis that avoids the use of isonitrile and de-protection strategies (Schwerkoske et al., 2005).

Molecular Structure Analysis

The molecular structure of a similar compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was elucidated using X-ray diffraction, showcasing the planarity of the imidazo[1,2-a]pyridine moiety and the perpendicular orientation of the methanol group. This study provides insights into the structural parameters and vibrational assignments, which could be relevant for understanding "this compound" (Gumus et al., 2018).

Chemical Reactions and Properties

A study on the synthesis of 11-aryl-11H-indeno[1′,2′:4,5]imidazo[1,2-a]pyridines via dehydrative cyclization offers insights into the chemical reactivity and potential transformations of imidazo[1,2-a]pyridine derivatives, which may shed light on the reactions "this compound" could undergo (Borgohain & Das, 2019).

Physical Properties Analysis

The crystal structure of "(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol" was determined, showing that the imidazo[1,2-a]pyridine moiety is approximately planar, and molecules are linked by O—H⋯N hydrogen bonds, forming inversion dimers. This structure is essential for understanding the physical properties, such as solubility and stability, of the compound (Elaatiaoui et al., 2014).

科学的研究の応用

Extended π-Conjugated Systems Synthesis

The compound has been utilized in the synthesis of extended π-conjugated systems, such as bis-3-aminoimidazo[1, 2-a]pyridines, pyrimidines, and pyrazines. These systems were synthesized through a novel pseudo five-component condensation involving derivatives of 2-aminopyridine pyrimidines and pyrazines with terephthalaldehyde or isophthalaldehyde and isocyanides in the presence of p-toluenesulfonic acid in methanol. Such extended π-conjugated systems have potential applications in electronic and photonic devices due to their unique electronic properties (Shaabani et al., 2009).

Functional Model for Catechol 1,2-Dioxygenase

Research has also demonstrated the use of iron(III) complexes with bis[(2-pyridyl)methyl][(1-methylimidazol-2-yl)methyl]amine in methanol, which reacts with various catechols to mimic the catalytic activity of catechol 1,2-dioxygenase. This model system is significant for understanding the enzymatic breakdown of catechols, which is crucial in the biodegradation of aromatic pollutants (Duda, Pascaly, & Krebs, 1997).

Synthesis of Low-Cost Emitters

In the field of luminescent materials, 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which are structurally related to (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, have been synthesized and characterized for their optical properties. These compounds exhibit significant Stokes' shifts, making them suitable for applications in low-cost luminescent materials (Volpi et al., 2017).

Novel Multi-Component Reactions

Furthermore, this compound has facilitated the development of new multi-component reactions for the synthesis of 3-aminoimidazo[1,2-a]pyridines. These reactions, performed in methanol by mixing α-amino-pyridine, aldehyde, and trimethylsilylcyanide (TMSCN), represent a significant advancement in the efficient one-pot preparation of such compounds, which have wide-ranging applications in medicinal chemistry and material science (Schwerkoske, Masquelin, Perun, & Hulme, 2005).

Safety and Hazards

特性

IUPAC Name |

(5-methylimidazo[1,2-a]pyridin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-7-3-2-4-9-10-5-8(6-12)11(7)9/h2-5,12H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDFZQQVFPAFCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC=C(N12)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445624 |

Source

|

| Record name | (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

178488-39-6 |

Source

|

| Record name | 5-Methylimidazo[1,2-a]pyridine-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178488-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B71670.png)

![3-[hydroxy(methoxy)methyl]-2H-furan-5-one](/img/structure/B71677.png)

![2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B71691.png)